2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine
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Overview
Description
2-[3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a triazole ring attached to a trimethoxyphenyl group and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine typically involves the reaction of 3,4,5-trimethoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazole ring. The final step involves the reduction of the resulting triazole derivative to obtain the desired ethanamine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-[3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential as a psychoactive agent, similar to mescaline, due to its structural similarity.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as Taq polymerase and telomerase, leading to the disruption of DNA replication and cell division.
Receptor Binding: It binds to serotonin and dopamine receptors, modulating neurotransmitter activity and potentially exerting psychoactive effects.
Pathway Modulation: The compound affects pathways such as the ERK signaling pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Mescaline: A naturally occurring psychedelic compound with a similar trimethoxyphenyl structure.
2,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar structural features.
Uniqueness
2-[3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18N4O3 |
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Molecular Weight |
278.31 g/mol |
IUPAC Name |
2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C13H18N4O3/c1-18-9-6-8(7-10(19-2)12(9)20-3)13-15-11(4-5-14)16-17-13/h6-7H,4-5,14H2,1-3H3,(H,15,16,17) |
InChI Key |
VGZIRWBWINHTEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)CCN |
Origin of Product |
United States |
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